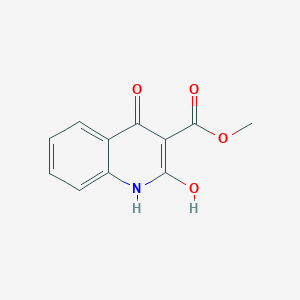
methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate, also known as MQC, is a synthetic compound that belongs to the quinoline family. It has been widely used in scientific research due to its unique chemical structure and potential biological activities.
作用機序
The mechanism of action of methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate is not fully understood. However, it has been suggested that methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate may exert its biological activities by inhibiting the activity of enzymes involved in various cellular processes. For example, methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, transcription, and repair. methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms by disrupting their DNA replication and transcription processes. methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has also been reported to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in programmed cell death. In addition, methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by inhibiting the activity of nuclear factor-κB (NF-κB), a transcription factor involved in the regulation of immune responses.
実験室実験の利点と制限
Methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have diverse biological activities. However, there are also some limitations to using methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate in lab experiments. For example, the mechanism of action of methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate is not fully understood, and its potential side effects and toxicity are not well characterized. In addition, the optimal concentration and duration of treatment with methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate may vary depending on the experimental system and cell type.
将来の方向性
There are several future directions for the study of methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate. First, further research is needed to elucidate the mechanism of action of methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate and its potential targets in various cellular processes. Second, the potential side effects and toxicity of methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate need to be further characterized to ensure its safety for use in humans. Third, the development of new analogs and derivatives of methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate may lead to the discovery of more potent and selective compounds with diverse biological activities. Finally, the potential therapeutic applications of methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate in the treatment of infectious diseases, cancer, and inflammatory disorders need to be further explored in preclinical and clinical studies.
合成法
Methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate can be synthesized by reacting 2-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid with methanol and sulfuric acid under reflux conditions. The reaction mixture is then neutralized with sodium carbonate, and the resulting solid is purified by recrystallization.
科学的研究の応用
Methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has been widely used in scientific research as a potential drug candidate due to its diverse biological activities. It has been reported to have antimicrobial, antiviral, anticancer, and anti-inflammatory properties. methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been reported to have antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV). In addition, methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.
特性
製品名 |
methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate |
|---|---|
分子式 |
C11H9NO4 |
分子量 |
219.19 g/mol |
IUPAC名 |
methyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)12-10(8)14/h2-5H,1H3,(H2,12,13,14) |
InChIキー |
QVGYDSZTIAGYSK-UHFFFAOYSA-N |
異性体SMILES |
COC(=O)C1=C(NC2=CC=CC=C2C1=O)O |
SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
正規SMILES |
COC(=O)C1=C(NC2=CC=CC=C2C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)

![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)
![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)





![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)